BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Quantification
of Phospholipids with 19:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 19:0 PC

Cat. No.: B1262976

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification
of phospholipids in various biological matrices using 1-2-dinonadecanoyl-sn-glycero-3-
phosphocholine (19:0 PC) as an internal standard. The use of a non-naturally occurring odd-
chain phospholipid like 19:0 PC is a robust method to account for sample loss during extraction
and variability in ionization efficiency during mass spectrometry analysis.

Principle and Advantages

Phosphatidylcholines (PCs) are a major class of phospholipids and play crucial roles in cellular
structure and signaling. Accurate quantification of PC species is essential for understanding
disease mechanisms and for biomarker discovery. The use of an internal standard that is
structurally similar to the analytes of interest but not endogenously present in the sample is
critical for reliable quantification.

Advantages of using 19:0 PC as an internal standard:

e Non-endogenous: 19:0 PC contains two 19-carbon fatty acyl chains, which are not typically
found in significant amounts in most biological systems. This minimizes interference with the
measurement of naturally occurring phospholipids.

» Similar Physicochemical Properties: As a phosphatidylcholine, 19:0 PC shares similar
extraction and ionization properties with other endogenous PC species, ensuring that it
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behaves similarly to the analytes during sample preparation and analysis.

o Correction for Experimental Variability: By adding a known amount of 19:0 PC to the sample
at the beginning of the workflow, it is possible to normalize for variations in lipid extraction
efficiency, sample handling, and instrument response.[1]

Experimental Protocols

The following protocols are generalized from established methods and may require
optimization for specific sample types and instrumentation.[1][2][3]

e 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) (Avanti Polar Lipids or
equivalent)[1][4]

e LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water[2][4]
e Formic acid and Ammonium acetate (for mobile phases)[3]

¢ Internal Standard (IS) Stock Solution: Prepare a stock solution of 19:0 PC in
chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL. Store at -20°C.

e Working IS Solution: Dilute the stock solution to the desired concentration (e.g., 5-10 pg/mL)
in an appropriate solvent for spiking into samples.[4]

This protocol is a widely used method for total lipid extraction.[3][5]
o Sample Homogenization:
o Plasma/Serum: Use 50-100 pL of the sample directly.

o Cells: Harvest approximately 1-5 million cells by centrifugation, wash with ice-cold PBS,
and aspirate the supernatant.

o Tissues: Weigh 10-50 mg of frozen tissue and homogenize in a suitable buffer on ice.

¢ Internal Standard Spiking: Add a precise volume of the 19:0 PC working IS solution to the
homogenized sample. The amount should be chosen to be within the linear range of the
instrument's detector.
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e Solvent Addition:

o

Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

[¢]

Vortex vigorously for 1 minute.

Add 0.25 mL of chloroform and vortex for 1 minute.

[¢]

Add 0.25 mL of water and vortex for 1 minute.

[e]

o Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result
in two distinct phases.

o Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a
glass Pasteur pipette and transfer it to a new glass tube.

e Re-extraction (Optional but Recommended): Add 0.5 mL of chloroform to the remaining
agueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it
with the first extract.

» Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen
gas at room temperature.

e Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 uL) of a
suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/iviv).

Experimental Workflow for Phospholipid Quantification
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Caption: Workflow for phospholipid quantification using 19:0 PC.
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The following is a representative LC-MS/MS method. Specific parameters will depend on the

instrument and column used.

Chromatographic Column: A C18 reversed-phase column is commonly used for phospholipid
separation (e.g., ACQUITY UPLC BEH C18, 1.7 pm, 2.1 x 50 mm).[2]

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic
acid.

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%
formic acid.

Flow Rate: 0.3 mL/min.

Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually
increasing to a high percentage of mobile phase B to elute the more hydrophobic lipids.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for
PC analysis.[6] PCs characteristically produce a precursor ion corresponding to [M+H]+ and
a product ion at m/z 184.0739, which corresponds to the phosphocholine headgroup.[6]

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
Specific MRM transitions for each target phospholipid and for 19:0 PC are monitored.

MRM Transition for 19:0 PC:

Precursor lon (Q1): [M+H]+ = m/z 818.7

Product lon (Q3): m/z 184.1

Data Presentation

The quantification of each phospholipid species is achieved by calculating the ratio of its peak

area to the peak area of the 19:0 PC internal standard and then comparing this ratio to a

calibration curve generated with known amounts of authentic standards.

Table 1: Method Validation Data for Phospholipid Quantification using 19:0 PC
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Parameter Result Reference
Linearity (r?) >0.99 [6]
Intra-day Repeatability (RSD) 4-6% [6]
Inter-day Repeatability (RSD) 5-8% [6]
Recovery 80-110% [6]

Table 2: Example Quantitative Data from Human Plasma
Phospholipid Species Concentration (pg/mL) RSD (%)
PC 34:1 150.2 5.2
PC 36:2 125.8 6.1
LysoPC 16:0 25.4 4.8
LysoPC 18:0 18.9 55
19:0 PC (1S) Spiked at 10 pg/mL N/A

Note: The concentrations presented are for illustrative purposes only and will vary depending

on the sample type and physiological state.

Phospholipids in Signaling

Phospholipids are not only structural components of membranes but also key players in cellular

signaling. For example, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important

second messengers. Accurate quantification of these and other signaling phospholipids is

crucial for studying these pathways.

Phosphatidylinositol Signaling Pathway
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Caption: Simplified PI signaling pathway.
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Conclusion

The use of 19:0 PC as an internal standard provides a reliable and accurate method for the
guantification of phospholipids in complex biological samples. The protocols outlined in this
document, in conjunction with modern LC-MS/MS instrumentation, offer a powerful tool for

researchers, scientists, and drug development professionals in the field of lipidomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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